Superior hCA IX Inhibitory Potency: Hcaix-IN-1 Exhibits 13.7-Fold Higher Affinity than Clinical Candidate SLC-0111
Hcaix-IN-1 demonstrates a Ki of 3.3 nM against human carbonic anhydrase IX, which is markedly more potent than the clinical-stage CA IX inhibitor SLC-0111 (Ki = 45.1 nM) [REFS-1, REFS-2]. This represents a 13.7-fold improvement in binding affinity. Notably, Hcaix-IN-1 also shows superior selectivity for CA IX over the off-target cytosolic isoform hCA II (SI = 38.36) compared to the reference standard acetazolamide (AAZ), which has a Ki of 25.7 nM for hCA IX and only a 0.47-fold selectivity for hCA IX over hCA II (hCA II Ki = 12.1 nM) [3].
| Evidence Dimension | Inhibition constant (Ki) for human carbonic anhydrase IX |
|---|---|
| Target Compound Data | 3.3 nM |
| Comparator Or Baseline | SLC-0111: 45.1 nM; Acetazolamide (AAZ): 25.7 nM |
| Quantified Difference | 13.7-fold more potent than SLC-0111; 7.8-fold more potent than AAZ |
| Conditions | Stopped-flow CO2 hydrase assay using recombinant human CA IX; values represent mean of triplicate determinations |
Why This Matters
Lower Ki translates directly to a lower required working concentration in enzymatic and cellular assays, reducing off-target effects and compound consumption.
- [1] Said MA, Eldehna WM, Nocentini A, Bonardi A, Fahim SH, Bua S, Soliman DH, Abdel-Aziz HA, Gratteri P, Abou-Seri SM, Supuran CT. Synthesis, biological and molecular dynamics investigations with a series of triazolopyrimidine/triazole-based benzenesulfonamides as novel carbonic anhydrase inhibitors. Eur J Med Chem. 2020 Jan 1;185:111843. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 25195332, SLC-0111. View Source
- [3] Table 1. Inhibition Profile of Human CA Isoforms hCA I, hCA II, hCA IX, and hCA XII for Compounds 27–34 Using Acetazolamide (AAZ) as a Reference Drug. PMC10258898. View Source
